molecular formula C20H17N3O2 B5667929 N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide

N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide

Cat. No.: B5667929
M. Wt: 331.4 g/mol
InChI Key: PLIACWIWRWIRLF-UHFFFAOYSA-N
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Description

N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenyl isocyanate with 2-aminobenzoyl chloride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base such as triethylamine to form the desired pyridine ring.

    Final Product Formation: The final step involves the reaction of the cyclized intermediate with pyridine-3-carboxylic acid under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the phenyl or pyridine rings.

Scientific Research Applications

N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide
  • N-{2-[(4-fluorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide
  • N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide

Uniqueness

N-{2-[(4-methylphenyl)carbamoyl]phenyl}pyridine-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-[(4-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-8-10-16(11-9-14)22-20(25)17-6-2-3-7-18(17)23-19(24)15-5-4-12-21-13-15/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIACWIWRWIRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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